4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
4,6-dichloro-1-propan-2-ylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4/c1-4(2)14-7-5(3-11-14)6(9)12-8(10)13-7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTPXXJWYCEZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654990 | |
| Record name | 4,6-Dichloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21254-22-8 | |
| Record name | 4,6-Dichloro-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21254-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from 1,7-dihydro-pyrazolo[3,4-d]pyrimidine-4,6-dione
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine can be synthesized from 1,7-dihydro-pyrazolo[3,4-d]pyrimidine-4,6-dione (3).
Procedure: To 1,7-dihydro-pyrazolo[3,4-d]pyrimidine-4,6-dione (1.233 mol), phosphorous oxychloride (2.84 mol) is added with stirring at 20 °C. After stirring for 15 minutes, the mixture is heated to 55 °C, and triethylamine (2.53 mol) is added over 1 hour while maintaining the internal temperature below 65 °C. The mixture is then slowly heated to an internal temperature of 85 °C for 10 minutes and then heated at 108-110 °C for 4 hours until a clear brown-yellow solution is obtained. The reaction mixture is cooled to 40 °C, and warm water is added over 30-40 minutes. The solid is collected by filtration to afford pure 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine as a light yellow solid with an 87% yield and a melting point of 173-175 °C.
- Stage 1: Oxypurinol with trichlorophosphate at 20 °C for 0.25 hours
- Stage 2: With triethylamine at 55 - 110 °C for 5.16667 hours
Synthesis from 2,4-Dichloropyrimidine-5-Formaldehyde
A method for preparing a 1-alkyl-6-chloro-1H-pyrazolo[3,4-d] pyrimidine compound involves mixing 2,4-dichloropyrimidine-5-formaldehyde, alkyl hydrazine hydrochloride, methanol, and an acid-binding agent, and carrying out a cyclization reaction. The 1-alkyl-6-chloro-1H-pyrazolo[3,4-d] pyrimidine compound has the structure shown in formula I, where R can be a variety of alkyl or aryl groups including methyl, ethyl, propyl, isopropyl, n-butyl, isobutyl, tert-butyl, pentyl, hexyl, cyclopropyl, cyclopropylmethyl, cyclobutyl, cyclopentyl, cyclohexyl, phenyl or substituted phenyl. The yield of the 1-alkyl-6-chloro-1H-pyrazolo [3,4-d] pyrimidine compound is reported to be between 72.6-82.8%.
- Mix alkyl hydrazine hydrochloride with methanol to obtain an alkyl hydrazine hydrochloride solution.
- Add part of an acid-binding agent dropwise into the alkyl hydrazine hydrochloride solution to perform an acid-base neutralization reaction.
- Sequentially add a 2,4-dichloropyrimidine-5-formaldehyde methanol solution and the remaining acid-binding agent into the acid-base neutralization reaction system to perform the cyclization reaction to obtain the 1-alkyl-6-chloro-1H-pyrazolo [3,4-d] pyrimidine compound.
- After the cyclization reaction, evaporate the solution to dryness, and perform column chromatography to obtain the 1-alkyl-6-chloro-1H-pyrazolo [3,4-d] pyrimidine compound, using ethyl acetate and petroleum ether with a volume ratio of 5:95 as the eluent.
- The molar ratio of the partial acid-binding agent to the rest of the acid-binding agent is (2.0-2.2):1.
- The temperature of the acid-base neutralization reaction is -5 to 5 ℃ for 0.5 to 1 hour.
- The cyclization reaction is carried out at a temperature of -15 to 5 ℃ for 2 hours.
Synthesis from 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione
4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5) can be obtained through the chlorination of 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4) using phosphorus oxychloride and phosphorus pentachloride.
Characterization Techniques
- NMR Spectroscopy: NMR spectra are obtained using Bruker 400 MHz spectrometers with TMS as an internal standard to confirm the structure of the synthesized compounds.
- Mass Spectrometry: Mass spectra (MS) are taken in ESI mode on Agilent 1100 LC–MS to further confirm the structure.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring.
Cyclization reactions: It can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-6-chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine .
Scientific Research Applications
4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal chemistry: It serves as a scaffold for the development of kinase inhibitors, particularly cyclin-dependent kinase 2 (CDK2) inhibitors, which are potential anticancer agents.
Organic synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological studies: It is employed in studies investigating the biological activity of pyrazolo[3,4-d]pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, particularly as a CDK2 inhibitor, involves the inhibition of the CDK2/cyclin A2 complex. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby preventing the phosphorylation of downstream targets .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Structural Similarity
The following analogs differ in substituents at position 1 and/or halogenation patterns (Table 1):
*Similarity index calculated using molecular fingerprinting (Tanimoto coefficient) .
Anticancer Activity :
Key Research Findings
Structure-Activity Relationships (SAR)
Emerging Analogs
- Piperidine- and imidazole-substituted pyrazolo[3,4-d]pyrimidines (Figure 15C, 15F ) show improved pharmacokinetic profiles due to hydrogen-bonding capabilities.

- 4-Amino-6-substituted derivatives (Figure 19A ) exhibit reduced toxicity and retained bioactivity, highlighting the versatility of the core structure.
Q & A
Q. What are the standard synthetic routes for preparing 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1: Reacting pyrazolo[3,4-d]pyrimidine precursors with chlorinating agents (e.g., POCl₃ or PCl₅) to introduce chlorine atoms at the 4 and 6 positions .
- Step 2: Introducing the isopropyl group via alkylation using 2-chloropropane or isopropyl halides under anhydrous conditions (e.g., dry acetonitrile or DMF) .
- Purification: Crystallization from solvents like ethanol or acetonitrile ensures high purity .
Key Considerations:
Q. How is this compound characterized post-synthesis?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy: Confirm substitution patterns (e.g., isopropyl protons at δ 1.2–1.5 ppm for CH₃ and δ 4.5–5.0 ppm for CH) .
- IR Spectroscopy: Identify functional groups (e.g., C-Cl stretches at 550–750 cm⁻¹) .
- XRPD (X-Ray Powder Diffraction): Verify crystallinity and compare with reference patterns .
- Mass Spectrometry: Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 261.1) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of fine particles .
- Waste Disposal: Segregate halogenated waste and consult certified hazardous waste handlers .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction neutralization .
- Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency .
- Temperature Control: Gradual heating (e.g., ramping from 25°C to 90°C) reduces side reactions .
Data-Driven Example:
In a study, replacing acetonitrile with DMF increased yield from 65% to 82% under identical conditions .
Q. How should contradictory analytical data (e.g., NMR vs. XRPD) be resolved?
Methodological Answer:
Q. What strategies are effective for designing analogs with modified substituents?
Methodological Answer:
- Position-Specific Modifications:
- 4/6-Positions: Replace Cl with fluorine or amino groups using SNAr reactions .
- 1-Position: Substitute isopropyl with cycloalkyl or aryl groups via Suzuki coupling .
- Biological Screening: Test analogs for kinase inhibition or antitumor activity using in vitro assays (e.g., MTT proliferation assays) .
Case Study:
Replacing Cl with a methoxy group at position 6 improved solubility by 40% while retaining bioactivity .
Q. How can reaction mechanisms for derivative synthesis be elucidated?
Methodological Answer:
Q. What methods are used to evaluate the compound’s biological activity?
Methodological Answer:
- Enzyme Assays: Measure IC₅₀ values against target kinases (e.g., JAK2 or EGFR) .
- Cell-Based Studies: Assess cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) .
- ADMET Profiling: Evaluate metabolic stability (e.g., liver microsome assays) and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

